Isoglobotriaose
Overview
Description
The Galalpha1-3Galbeta1-4Glc (also known as the α-gal epitope) is a unique carbohydrate antigen found in large numbers in all non-primate mammals, lemurs, and New-World monkeys . It is synthesized in large amounts by the glycosylation enzyme α1,3galactosyltransferase (α1,3GT) .
Synthesis Analysis
The α-gal epitope is synthesized by natural or recombinant α1,3galactosyltransferase (rα1,3GT) which links galactose provided by the sugar donor uridine diphosphate galactose (UDP-Gal) to Galβ1-4GlcNAc-R .Molecular Structure Analysis
The molecular structure of Galalpha1-3Galbeta1-4Glc is C18H32O16 . The InChI representation is InChI=1S/C18H34O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)12(28)16(8(4-22)32-18)34-17-13(29)11(27)10(26)7(3-21)31-17/h5-30H,1-4H2/t5-,6+,7+,8+,9+,10+,11-,12+,13+,14+,15+,16+,17+,18+/m0/s1 .Chemical Reactions Analysis
The α-gal epitope is synthesized by the glycosylation enzyme α1,3galactosyltransferase (α1,3GT) in non-primate mammals, lemurs, and New-World monkeys . The reaction involves the linking of galactose provided by the sugar donor uridine diphosphate galactose (UDP-Gal) to Galβ1-4GlcNAc-R .Physical and Chemical Properties Analysis
The molecular formula of Galalpha1-3Galbeta1-4Glc is C18H32O16 . The molecular weight is 504.44 .Scientific Research Applications
Immunological Barrier in Transplantation
The Galalpha1-3Gal epitope (Galalpha1-3Galbeta1-4GlcNAc-R) is notably absent in humans and higher primates, forming a unique immunological barrier that prevents transplantation of tissues and organs from Galalpha1-3Gal-positive animals to humans. This is due to the inactivation of the alpha1,3-galactosyltransferase gene in humans and the production of natural anti-Galalpha1-3Gal antibodies against the Galalpha1-3Gal epitope (Suchanowska & Czerwinski, 2009).
Xenotransplantation and Antibody Response
Anti-Galalpha1-3Gal antibodies cause hyperacute rejection (HAR) in pig-to-primate xenotransplantation. Understanding these antibodies and developing systems for their removal are crucial for xenotransplantation success. The polymorphism in the anti-Galalpha1-3Gal repertoire represents an obstacle, but the combination of different agarose types appears sufficient for pig-to-human xenotransplantation (Mckane et al., 1998).
High Affinity IgM Antibodies in Xenotransplantation
Human anti-Galalpha1-3Gal IgG and IgM xenoantibodies can distinguish between very similar epitopes with high selectivity. Some natural anti-pig antibodies include high affinity IgM, which continues to be produced without class switch. This mechanism might be exploited in future xenotransplantation strategies (Lee et al., 1998).
Role in Cancer Immunotherapy
The alpha-gal epitope (Galalpha1-3Gal) can be targeted for cancer immunotherapy. Autologous tumour vaccines processed to express alpha-gal epitopes bind to anti-Gal antibodies, enhancing their uptake by antigen-presenting cells. This approach may induce a potent immune response sufficient to eradicate residual tumour cells after standard therapy (Galili, 2005).
Role in Acute Vascular Rejection of Xenografts
Anti-Galalpha1-3Gal antibodies are implicated in acute vascular rejection of xenografts. Depletion of these antibodies leads to the accommodation of donor cardiac xenografts, suggesting a potential strategy to overcome xenograft rejection (Lin et al., 2000).
Mechanism of Action
The α-gal epitope and the natural anti-Gal antibody have a reciprocal distribution in mammals. Transplantation of organs from non-primate mammals (e.g., pig xenografts) into Old-World monkeys or humans results in hyperacute rejection following anti-Gal binding to α-gal epitopes on xenograft cells . The in vivo immunocomplexing between anti-Gal and α-gal epitopes on molecules, pathogens, cells, or nanoparticles may be harnessed for development of novel immunotherapies .
Safety and Hazards
Future Directions
The α-gal epitope has unique potential in future α-gal therapies . These therapies include increasing efficacy of enveloped-virus vaccines, conversion of autologous tumors into antitumor vaccines, accelerating healing of external and internal injuries by α-gal nanoparticles, and increasing anti-Gal–mediated protection against zoonotic viruses presenting α-gal epitopes and against protozoa .
Properties
IUPAC Name |
(2R,3R,4R,5R)-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)16(11(27)8(4-22)32-18)34-17-13(29)12(28)10(26)7(3-21)31-17/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10-,11-,12-,13+,14+,15+,16-,17+,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZUYHVLNLDKLB-KXWZGOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20881191 | |
Record name | Isoglobotriaose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20881191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41744-59-6 | |
Record name | O-α-D-Galactopyranosyl-(1→3)-O-β-D-galactopyranosyl-(1→4)-D-glucose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41744-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoglobotriaose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20881191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.